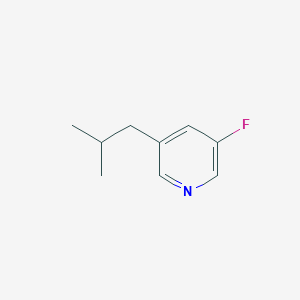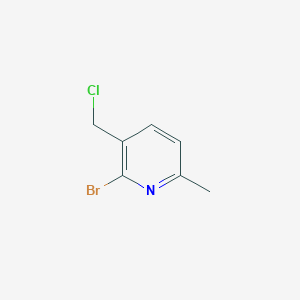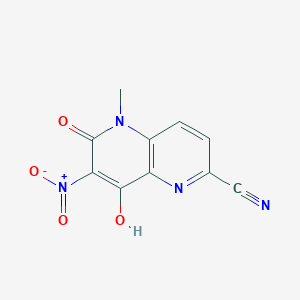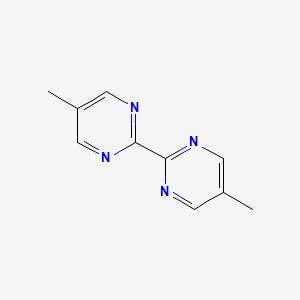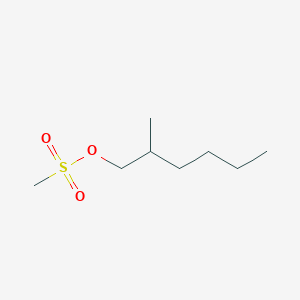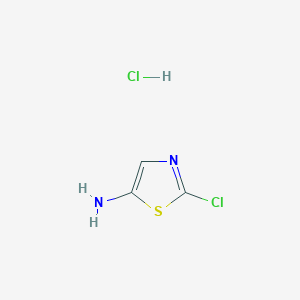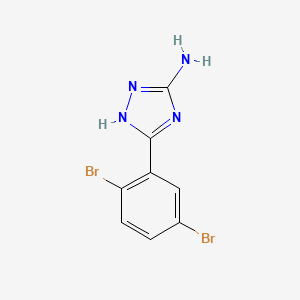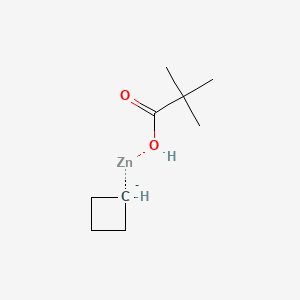
Cyclobutyl(pivaloyloxy)zinc
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclobutyl(pivaloyloxy)zinc is an organozinc compound with the molecular formula C₉H₁₆O₂Zn It is a zinc complex that features a cyclobutyl group and a pivaloyloxy group
準備方法
Synthetic Routes and Reaction Conditions: Cyclobutyl(pivaloyloxy)zinc can be synthesized through the reaction of cyclobutylmagnesium bromide with zinc chloride in the presence of pivaloyl chloride. The reaction typically takes place in an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
-
Preparation of cyclobutylmagnesium bromide:
- Cyclobutyl bromide is reacted with magnesium in anhydrous ether to form cyclobutylmagnesium bromide.
- Reaction conditions: Anhydrous ether, inert atmosphere, room temperature.
-
Formation of this compound:
- Cyclobutylmagnesium bromide is reacted with zinc chloride and pivaloyl chloride.
- Reaction conditions: Inert atmosphere, low temperature (0-5°C).
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. The process requires stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions: Cyclobutyl(pivaloyloxy)zinc undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclobutyl ketones or alcohols.
Reduction: It can be reduced to form cyclobutyl hydrocarbons.
Substitution: The pivaloyloxy group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, H₂O) are employed.
Major Products:
Oxidation: Cyclobutyl ketones, cyclobutyl alcohols.
Reduction: Cyclobutyl hydrocarbons.
Substitution: Cyclobutyl derivatives with various functional groups.
科学的研究の応用
Cyclobutyl(pivaloyloxy)zinc has several scientific research applications:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and therapeutic agents.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of Cyclobutyl(pivaloyloxy)zinc involves its ability to act as a nucleophile in various chemical reactions. The zinc center coordinates with the cyclobutyl and pivaloyloxy groups, facilitating the transfer of these groups to other molecules. The compound can participate in transmetalation reactions, where the cyclobutyl group is transferred to a metal catalyst, enabling further transformations.
類似化合物との比較
Cyclobutylzinc bromide: Similar in structure but lacks the pivaloyloxy group.
Cyclopropyl(pivaloyloxy)zinc: Contains a cyclopropyl group instead of a cyclobutyl group.
Cyclopentyl(pivaloyloxy)zinc: Contains a cyclopentyl group instead of a cyclobutyl group.
Uniqueness: Cyclobutyl(pivaloyloxy)zinc is unique due to the presence of both the cyclobutyl and pivaloyloxy groups, which confer distinct reactivity and stability. The pivaloyloxy group provides steric hindrance, enhancing the compound’s selectivity in reactions. The cyclobutyl group introduces strain into the molecule, making it more reactive in certain transformations.
特性
分子式 |
C9H17O2Zn- |
|---|---|
分子量 |
222.6 g/mol |
IUPAC名 |
cyclobutane;2,2-dimethylpropanoic acid;zinc |
InChI |
InChI=1S/C5H10O2.C4H7.Zn/c1-5(2,3)4(6)7;1-2-4-3-1;/h1-3H3,(H,6,7);1H,2-4H2;/q;-1; |
InChIキー |
AFUHRDQWILKDGU-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(=O)O.C1C[CH-]C1.[Zn] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![rel-tert-Butyl (3aR,5s,6aS)-5-(methylamino)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate methanesulfonate](/img/structure/B13659112.png)
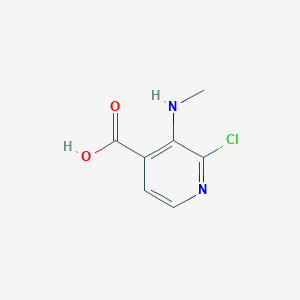
![3,4-Dichloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13659125.png)
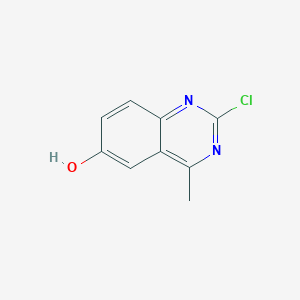
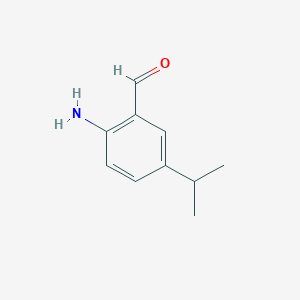
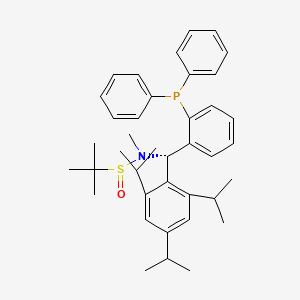
![3-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13659139.png)
